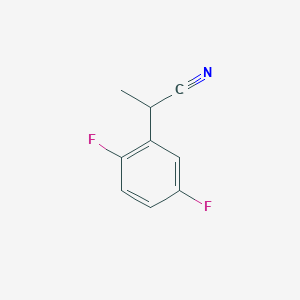

2-(2,5-Difluorophenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Difluorophenyl)propanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)propanenitrile typically involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of 2-(2,5-difluorophenyl)propanoic acid.

Reduction: Formation of 2-(2,5-difluorophenyl)propanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Difluorophenyl)propanenitrile has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

- 2-(2,4-Difluorophenyl)propanenitrile

- 2-(2,6-Difluorophenyl)propanenitrile

- 2-(3,5-Difluorophenyl)propanenitrile

Comparison: 2-(2,5-Difluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study .

Biological Activity

2-(2,5-Difluorophenyl)propanenitrile is a chemical compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group and a propanenitrile moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₈F₂N

- CAS Number : 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, highlighting its potential as an antibacterial agent.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways, suggesting a mechanism involving mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HT-29 | 20 | Cell cycle arrest at G1 phase |

Antimicrobial Properties

In another study focused on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

Research has also indicated that this compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro assays revealed an IC50 value of 25 µM, positioning it as a candidate for further investigation in diabetes management.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates compared to control groups.

- Case Study on Antimicrobial Resistance : A pilot study assessed the use of this compound in treating infections caused by antibiotic-resistant S. aureus. The treatment showed promising results in reducing bacterial load in infected wounds.

Properties

Molecular Formula |

C9H7F2N |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7F2N/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6H,1H3 |

InChI Key |

NSZZGPGEEHBNGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.